PFI-4 (CAS 900305-37-5) is a potent, cell-permeable 1,3-dimethylbenzimidazolone derivative developed as a highly specific chemical probe for the BRPF1 (Bromodomain and PHD Finger-containing 1) bromodomain. Functioning as a critical scaffold in MYST histone acetyltransferase complexes, BRPF1 is a key epigenetic target in acute myeloid leukemia (AML) and bone biology. Unlike early-generation or pan-bromodomain inhibitors, PFI-4 delivers low-nanomolar biochemical affinity (Kd = 13 nM) while maintaining strict selectivity for the BRPF1B isoform, ensuring reliable target engagement in both biochemical and live-cell phenotypic assays [1].
Substituting PFI-4 with pan-BRPF inhibitors (such as OF-1 or NI-57) or structurally related BET inhibitors severely compromises experimental integrity. BRPF1, BRPF2 (BRD1), and BRPF3 share high sequence homology, and pan-inhibitors block all three, confounding the specific functional assignment of BRPF1 in MYST complex assembly. Furthermore, because BRD4 (a BET family member) drives dominant, highly cytotoxic transcriptional phenotypes, even minor off-target BRD4 inhibition can mask BRPF1-specific effects. Procurement of PFI-4 ensures >100-fold selectivity against BET bromodomains and >60-fold selectivity against BRPF2, preventing off-target phenotypic artifacts that routinely invalidate data derived from less selective analogs [1].
When isolating BRPF1 function, pan-BRPF inhibitors like OF-1 fail to provide sufficient paralog discrimination. PFI-4 binds BRPF1B with a Kd of 13 nM while maintaining a 60-fold selectivity window against BRPF2 (BRD1, Kd = 775 nM). In contrast, OF-1 binds BRPF1 (Kd = 100 nM) and BRPF2 (Kd = 500 nM), offering only a 5-fold selectivity margin. This quantitative advantage makes PFI-4 a strictly comparator-backed choice for pinpointing BRPF1-specific epigenetic mechanisms without BRPF2/3 interference [1].
| Evidence Dimension | Binding Affinity (Kd) Ratio (BRPF1 vs BRPF2) |
| Target Compound Data | PFI-4: 13 nM (BRPF1) vs 775 nM (BRPF2) [60-fold] |
| Comparator Or Baseline | OF-1: 100 nM (BRPF1) vs 500 nM (BRPF2) [5-fold] |
| Quantified Difference | 12-fold greater paralog selectivity for PFI-4 |
| Conditions | Isothermal Titration Calorimetry (ITC) biochemical binding assays |
Ensures researchers can definitively attribute observed cellular phenotypes to BRPF1 rather than pan-BRPF inhibition.
BRD4 inhibition produces dominant cellular phenotypes that easily mask BRPF1-mediated effects. PFI-4 was engineered to completely exclude BET family binding, demonstrating a Kd > 50 µM for BRD4. This represents a >3,800-fold selectivity margin for BRPF1 over BRD4. In contrast, unoptimized bromodomain inhibitors risk BRD4 cross-reactivity, leading to false-positive anti-proliferative readouts. PFI-4's strict exclusion of BRD4 makes it an essential baseline reagent for validating true non-BET epigenetic targets .
| Evidence Dimension | Selectivity Margin (BRPF1 vs BRD4) |
| Target Compound Data | PFI-4: Kd = 13 nM (BRPF1) vs >50,000 nM (BRD4) [>3800-fold] |
| Comparator Or Baseline | Non-selective BRD inhibitors: Significant BRD4 cross-reactivity |
| Quantified Difference | >3800-fold selectivity window against BRD4 |
| Conditions | Biochemical binding assays (ITC / BROMOscan) |
Prevents highly toxic BRD4-driven phenotypic artifacts in cell-based epigenetic assays.
Biochemical potency often fails to translate into reliable cellular assays due to poor membrane permeability. PFI-4 provides validated, reproducible target engagement in live-cell workflows, demonstrating an IC50 of 240-250 nM in NanoBRET and FRAP assays. This sub-micromolar intracellular potency ensures that researchers can achieve complete target saturation at standard 1 µM dosing concentrations without inducing off-target cytotoxicity, making it a highly reliable procurement choice for mainstream epigenetic screening workflows [1].
| Evidence Dimension | Cellular Target Engagement (IC50) |
| Target Compound Data | PFI-4: 240-250 nM |
| Comparator Or Baseline | Unoptimized biochemical hits: >1-5 µM or impermeable |
| Quantified Difference | Sub-micromolar intracellular potency |
| Conditions | NanoBRET cellular target engagement and FRAP assays in U2OS cells |
Guarantees that the compound will actively cross cell membranes and engage the target in live-cell assays without requiring toxic concentrations.
Because PFI-4 selectively inhibits BRPF1 over BRPF2/3, it provides the necessary paralog resolution for studying the specific role of the BRPF1-MOZ/MORF HAT complex in acute myeloid leukemia (AML) proliferation [1].
With its absolute exclusion of BRD4 binding, PFI-4 serves as a critical negative control or orthogonal probe in phenotypic screens where BET-family inhibition must be strictly ruled out[1].
Supported by its validated sub-micromolar cellular potency in NanoBRET and FRAP models, PFI-4 provides the required permeability and target saturation for real-time live-cell imaging and target engagement assays evaluating histone acetylation dynamics [1].